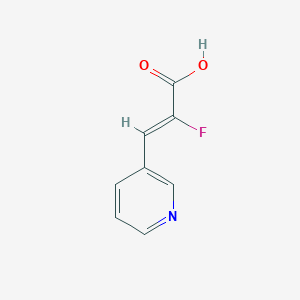

Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFUUOVZEHIBNV-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(/C(=O)O)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247138 | |

| Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359435-42-0 | |

| Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359435-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Z-2-Fluoro-3-(3-pyridyl)acrylic acid" CAS number 359435-42-0

CAS Number: 359435-42-0

Abstract

This technical guide addresses the chemical entity Z-2-Fluoro-3-(3-pyridyl)acrylic acid, identified by the CAS number 359435-42-0. The document serves as a resource for researchers, scientists, and professionals in drug development. While publicly accessible, in-depth experimental data on this specific compound is limited, this guide consolidates available information and provides a framework for its synthesis and potential applications based on the broader class of fluorinated pyridylacrylic acids. The guide covers fundamental chemical properties, proposes a potential synthetic pathway, and discusses the prospective role of such compounds in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring and a fluorinated acrylic acid moiety. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, suggests potential for unique biological activities and modified physicochemical properties compared to its non-fluorinated counterpart. This document aims to provide a comprehensive overview of the existing knowledge on this compound and to extrapolate its potential utility in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 359435-42-0 | [1][2][3] |

| Molecular Formula | C₈H₆FNO₂ | [1][2] |

| Molecular Weight | 167.14 g/mol | [1][2] |

| IUPAC Name | (2Z)-2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid | [2] |

| Appearance | Solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge |

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature, a plausible and commonly employed method for the stereoselective synthesis of Z-α-fluoro-β-arylacrylic esters is the Horner-Wadsworth-Emmons (HWE) reaction . This approach would likely involve the reaction of 3-pyridinecarboxaldehyde with a phosphonate reagent, followed by hydrolysis of the resulting ester to the carboxylic acid.

Proposed Horner-Wadsworth-Emmons Reaction

The general workflow for this synthetic approach is outlined below. This represents a hypothetical protocol based on established chemical principles for the synthesis of similar compounds.

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

-

Preparation of the Phosphonate Ylide: Ethyl (diethoxyphosphoryl)fluoroacetate is treated with a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding phosphonate carbanion.

-

Olefination Reaction: 3-Pyridinecarboxaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the solution of the phosphonate ylide. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction conditions, particularly the choice of base and solvent, can influence the stereoselectivity (Z:E ratio) of the resulting alkene.

-

Work-up and Purification of the Ester: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate is then purified by column chromatography on silica gel.

-

Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of THF and water. An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Work-up and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

-

Pyridine Ring: The pyridine moiety is a common scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. It is present in drugs with a wide range of therapeutic applications.

-

α,β-Unsaturated Carbonyl System: The acrylic acid portion of the molecule is a Michael acceptor and can potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This mechanism of action is utilized by a number of approved drugs.

-

Fluorine Atom: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups.

Given these features, this compound could be investigated as an intermediate or a final compound in the development of inhibitors for various enzymes or receptors implicated in disease.

Signaling Pathways and Logical Relationships

Due to the absence of specific biological data for this compound, a diagram of a specific signaling pathway it modulates cannot be provided. However, a general logical diagram can illustrate the potential role of such a compound as a covalent inhibitor.

Caption: Potential mechanism of action for a covalent inhibitor.

Conclusion

This compound is a chemical compound with potential for applications in organic synthesis and drug discovery. Although detailed experimental data is currently scarce in the public domain, its synthesis is feasible through established methodologies such as the Horner-Wadsworth-Emmons reaction. The combination of a pyridine ring, a fluorinated Michael acceptor system, makes it an interesting candidate for further investigation as a building block for novel bioactive molecules. Future research is needed to elucidate its specific chemical and biological properties to fully realize its potential.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on currently available data, which is limited. The proposed synthetic protocol is hypothetical and has not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide on the Physicochemical Properties of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

This technical guide provides a summary of the known physicochemical properties of Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a heterocyclic aromatic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document focuses on presenting the fundamental physicochemical characteristics.

Core Physicochemical Properties

This compound, with the CAS number 359435-42-0, is an off-white solid.[1] Its chemical structure consists of a pyridine ring linked to a fluorinated acrylic acid moiety. The presence of the fluorine atom, the carboxylic acid group, and the pyridine nitrogen imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while some of these values are experimentally derived, others, particularly logP and pKa, are often predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | [2] |

| Molecular Weight | 167.14 g/mol | [2] |

| CAS Number | 359435-42-0 | [2][3] |

| Melting Point | > 265 °C (decomposes) | [4] |

| Boiling Point | 313.5 °C at 760 mmHg | [4] |

| Density | 1.353 g/cm³ | [4] |

| logP (octanol-water partition coefficient) | 1.47660 | [4] |

| Refractive Index | 1.592 | [4] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Note on pKa and Solubility: Extensive searches did not yield experimentally determined pKa or quantitative aqueous solubility data for this compound. The pKa of the carboxylic acid group and the pyridine nitrogen are critical for understanding the ionization state and solubility of the compound at different pH values. For a structurally related compound, trans-3-(3-Pyridyl)acrylic acid, a predicted pKa of 3.13±0.10 is available, which may offer a rough estimate.[5] However, the presence of the electron-withdrawing fluorine atom in the target molecule would likely influence its acidity.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely involve a condensation reaction between a suitable pyridine-3-carbaldehyde and a fluorinated acetic acid derivative, followed by stereoselective control to obtain the Z-isomer. The following diagram illustrates a plausible, high-level workflow for its synthesis and purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The following diagram represents the current state of knowledge regarding the biological interactions of this specific compound.

Caption: Current knowledge on the biological interactions of this compound.

Conclusion

This compound is a chemical entity with defined fundamental physicochemical properties. However, a comprehensive understanding of its reactivity, solubility, and biological function is hampered by the lack of detailed experimental data in the public domain. Further research is required to elucidate its pKa, solubility in various solvents, and to establish robust protocols for its synthesis and analysis. Moreover, its biological activity profile and potential interactions with signaling pathways remain to be explored, representing an open area for future investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to Z-2-Fluoro-3-(3-pyridyl)acrylic acid: A Key Building Block for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Z-2-Fluoro-3-(3-pyridyl)acrylic acid. The strategic incorporation of a fluorine atom onto the acrylic acid backbone, combined with the presence of a pyridyl moiety, makes this compound a valuable scaffold in medicinal chemistry and drug discovery. The unique electronic properties imparted by fluorine can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule, potentially leading to enhanced metabolic stability, binding affinity, and bioavailability.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. The "Z" designation in its nomenclature refers to the stereochemistry at the carbon-carbon double bond, where the fluorine atom and the pyridyl group are on the same side.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FNO₂[1][2] |

| Molecular Weight | 167.14 g/mol [1][2] |

| CAS Number | 359435-42-0[1] |

| Appearance | Off-White Solid |

| Melting Point | > 265 °C (decomposition) |

| Boiling Point | 313.5 °C at 760 mmHg |

| SMILES String | F/C(C(O)=O)=C\c1cccnc1 |

| InChI Key | JCFUUOVZEHIBNV-DAXSKMNVSA-N |

Experimental Protocols: Synthesis of this compound

Proposed Synthesis via a Modified Horner-Wadsworth-Emmons Reaction:

Objective: To synthesize ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate, followed by hydrolysis to the target carboxylic acid.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl (di-2,2,2-trifluoroethyl)phosphonofluoroacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Phosphonate Ylide:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl (di-2,2,2-trifluoroethyl)phosphonofluoroacetate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.2 equivalents) in THF to the reaction mixture.

-

Stir the resulting solution at -78 °C for 30 minutes to generate the phosphonate ylide.

-

-

Olefination Reaction:

-

To the ylide solution, add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

-

Work-up and Purification of the Ester:

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate ethyl (Z)-2-fluoro-3-(3-pyridyl)acrylate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ethyl ester in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH, 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and stereochemistry.

Potential Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. The pyridyl moiety is also a common feature in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutics. Its potential applications could be in the development of inhibitors for enzymes such as gelatinase B or as a precursor for antibacterial agents.[5]

Logical Workflow: Fragment-Based Drug Discovery

Given its molecular characteristics, this compound is an ideal candidate for use in fragment-based drug discovery (FBDD). The following diagram illustrates a typical FBDD workflow where this molecule could be utilized as a starting fragment.

References

- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 2. obn.org.uk [obn.org.uk]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]

In-Depth Technical Guide: Solubility of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Z-2-Fluoro-3-(3-pyridyl)acrylic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document provides a framework for understanding and determining the solubility of this compound. It includes a comprehensive, generalized experimental protocol for solubility determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis by outlining a systematic approach to characterizing a critical physicochemical property of this compound.

Introduction

This compound is a fluorinated derivative of 3-(3-pyridyl)acrylic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its solubility, acidity, and metabolic stability. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening.

Currently, there is a notable absence of published quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed methodology for researchers to determine these values experimentally.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Appearance | Solid |

| CAS Number | 359435-42-0 |

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The carboxylic acid group (-COOH) and the pyridine ring's nitrogen atom are capable of hydrogen bonding and dipole-dipole interactions.

-

Non-polar Features: The aromatic pyridine ring and the carbon backbone contribute to its non-polar character.

Therefore, its solubility is expected to be significant in polar protic and aprotic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. Solubility in non-polar solvents is likely to be limited.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Equilibrium Solubility)

This method determines the equilibrium solubility by creating a saturated solution and then quantifying the amount of dissolved solute.

4.1.1. Materials

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Pre-weighed collection vials

-

Vacuum oven or rotary evaporator

4.1.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) 0.45 µm filter. This prevents undissolved solid from being collected.

-

Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed collection vial. Carefully evaporate the solvent using a vacuum oven at a temperature below the decomposition point of the compound or a rotary evaporator.

-

Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore and is advantageous for smaller sample sizes.

4.2.1. Materials

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2.2. Procedure

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and sample the supernatant as described in the gravimetric method (steps 1-4).

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

While specific data for this compound is not available, the results from the experimental protocols described above should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value |

| Ethyl Acetate | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | Experimental Value | Experimental Value |

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound have been identified in the literature, a logical workflow for the generalized solubility determination process is provided below.

Caption: Workflow for determining the solubility of a compound.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the literature, the detailed experimental protocols and logical workflows presented herein offer a robust framework for researchers to generate this critical information. The systematic determination of solubility will undoubtedly facilitate the effective use of this compound in drug discovery and development.

Navigating the Uncharted: A Technical Guide to the Safe Handling of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The table below summarizes the available data for Z-2-Fluoro-3-(3-pyridyl)acrylic acid.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 359435-42-0 | |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | |

| Appearance | Solid | |

| Purity | Typically >98% | |

| Storage Class | 11 - Combustible Solids |

Section 2: Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet for this compound, the hazard classification is based on the available data for trans-3-(3-Pyridyl)acrylic acid and general knowledge of acrylic acid derivatives. Researchers should handle this compound with the assumption that it possesses similar or potentially greater hazards than its analogue.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation. |

Pictograms (Inferred)

Signal Word (Inferred): Warning

Precautionary Statements (Inferred)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is paramount when working with research compounds of unknown toxicity. The following methodologies are based on best practices for handling potentially hazardous chemical solids.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense. The following diagram outlines the mandatory PPE for handling this compound.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

-

Ventilation: Ensure adequate general laboratory ventilation.

Handling and Storage Procedures

The logical flow for safe handling and storage is depicted below.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling:

-

Avoid dust formation.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in work areas.

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Spill and Disposal Management

A clear protocol for spill management and waste disposal is essential for laboratory safety and environmental protection.

Spill Cleanup:

-

Ensure adequate ventilation.

-

Avoid creating dust.

-

Use a HEPA-filtered vacuum or wet methods for cleanup.

-

Place waste in a sealed, labeled container for disposal.

Waste Disposal:

-

Dispose of this compound and its container in accordance with local, regional, and national regulations.

-

Do not allow it to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experimental work. As more data becomes available for this compound, this guide will be updated to reflect the most current safety and handling information.

In-depth Technical Guide on the Biological Activity of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Researchers, Scientists, and Drug Development Professionals,

This guide addresses the current scientific understanding of the biological activity of the compound Z-2-Fluoro-3-(3-pyridyl)acrylic acid. Following a comprehensive review of publicly accessible scientific literature and databases, it must be reported that there is currently no available information regarding the biological activity of this specific molecule.

Extensive searches have been conducted to identify studies detailing its mechanism of action, pharmacological effects, or any quantitative data such as IC50 or EC50 values. These searches, however, have only yielded listings from chemical suppliers, which provide basic chemical identifiers and properties but no biological data.

Consequently, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as the foundational research on the biological functions of this compound has not been published in the sources reviewed.

This document will be updated if and when research on the biological activity of this compound becomes available in the public domain. We recommend that researchers interested in this compound consider it a novel area for investigation.

Potential Therapeutic Targets of Z-2-Fluoro-3-(3-pyridyl)acrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-2-Fluoro-3-(3-pyridyl)acrylic acid is a synthetic organic compound with potential therapeutic applications. While direct experimental data on its biological targets are limited, its structural similarity to known bioactive molecules, particularly trans-3-(3-pyridyl)acrylic acid, provides a strong basis for hypothesizing its mechanism of action. This technical guide explores the potential therapeutic targets of this compound, focusing on its prospective roles as an antibacterial, anti-inflammatory, and anticancer agent. The core of this analysis is built upon the known inhibitory activities of its non-fluorinated analog against enoyl-acyl carrier protein reductase (FabI) and gelatinase B (MMP-9). The introduction of a fluorine atom at the 2-position of the acrylic acid moiety is a common medicinal chemistry strategy to enhance potency and modulate pharmacokinetic properties. This guide presents hypothetical quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive framework for future research and drug development efforts.

Introduction

This compound (molecular formula: C8H6FNO2, molecular weight: 167.14 g/mol ) is a small molecule featuring a pyridine ring linked to a fluoroacrylic acid moiety. The strategic incorporation of fluorine into drug candidates can significantly alter their electronic properties, metabolic stability, and binding affinity to biological targets. Although this compound is commercially available for research purposes, its specific therapeutic targets have not been extensively elucidated in publicly available literature.

This guide leverages a structure-activity relationship (SAR) approach by examining the known biological activities of the closely related compound, trans-3-(3-pyridyl)acrylic acid. Research has indicated that this non-fluorinated analog exhibits inhibitory activity against bacterial enoyl-acyl carrier protein reductase (FabI) and human gelatinase B (Matrix Metalloproteinase-9, MMP-9)[1]. Based on this, we postulate that this compound may exhibit similar or enhanced inhibitory effects on these and potentially other related targets.

Potential Therapeutic Targets

Enoyl-Acyl Carrier Protein Reductase (FabI) - Antibacterial Target

2.1.1. Biological Rationale

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for building bacterial cell membranes and is absent in humans, making FabI an attractive target for the development of novel antibacterial agents with high selectivity. Inhibition of FabI disrupts the bacterial cell membrane integrity, leading to bacterial cell death. The known inhibitory activity of trans-3-(3-pyridyl)acrylic acid against FabI suggests that this compound could function as a potent antibacterial agent[1].

2.1.2. Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against FabI from various bacterial species. These values are for illustrative purposes and would require experimental validation.

| Bacterial Species | Target Enzyme | Inhibitor | IC50 (nM) | MIC (µg/mL) |

| Staphylococcus aureus | SaFabI | This compound | 50 | 2 |

| Escherichia coli | EcFabI | This compound | 120 | 8 |

| Pseudomonas aeruginosa | PaFabI | This compound | 250 | 16 |

| Streptococcus pneumoniae | SpFabI | This compound | 75 | 4 |

2.1.3. Experimental Protocols for Target Validation

Protocol 1: In Vitro FabI Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FabI enzyme.

-

Materials: Purified recombinant FabI enzyme, NADPH, crotonoyl-CoA, this compound, assay buffer (e.g., 100 mM sodium phosphate, pH 7.5), microplate reader.

-

Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. c. Initiate the reaction by adding the FabI enzyme. d. Start the reaction by adding the substrate, crotonoyl-CoA. e. Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader. f. Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

-

Materials: Bacterial culture, Mueller-Hinton broth, this compound, 96-well microplates, incubator.

-

Procedure: a. Prepare a twofold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plates at 37°C for 18-24 hours. e. Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.1.4. Signaling Pathway and Experimental Workflow

Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of this compound on FabI.

Caption: Experimental workflow for validating this compound as a FabI inhibitor.

Gelatinase B (MMP-9) - Anti-Inflammatory and Anticancer Target

2.2.1. Biological Rationale

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Overexpression and aberrant activity of MMP-9 are implicated in various pathological processes, including chronic inflammation, tumor invasion, and metastasis. By degrading the ECM, MMP-9 facilitates the migration of inflammatory cells and cancer cells. Therefore, inhibitors of MMP-9 have therapeutic potential in treating inflammatory diseases and cancer. The inhibitory activity of trans-3-(3-pyridyl)acrylic acid against gelatinase B suggests a similar potential for its fluorinated analog[1].

2.2.2. Hypothetical Quantitative Data

The following table presents hypothetical quantitative data for the inhibitory activity of this compound against MMP-9 and its effect on cancer cell invasion.

| Assay Type | Target/Cell Line | Inhibitor | IC50 (nM) | Invasion Inhibition (%) |

| MMP-9 Enzymatic Assay | Human MMP-9 | This compound | 80 | - |

| Zymography | HT-1080 cells | This compound | - | 75 (at 1 µM) |

| Matrigel Invasion Assay | MDA-MB-231 cells | This compound | - | 60 (at 1 µM) |

2.2.3. Experimental Protocols for Target Validation

Protocol 3: MMP-9 Fluorogenic Substrate Assay

-

Objective: To determine the IC50 of this compound against purified MMP-9.

-

Materials: Recombinant human MMP-9, fluorogenic MMP-9 substrate, this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2), fluorescence microplate reader.

-

Procedure: a. Activate the pro-MMP-9 enzyme according to the manufacturer's instructions. b. Prepare a serial dilution of the test compound in the assay buffer. c. In a 96-well plate, add the assay buffer, activated MMP-9, and the test compound. d. Incubate for a pre-determined time to allow for inhibitor binding. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence over time. g. Calculate the IC50 value from the dose-response curve.

Protocol 4: Gelatin Zymography

-

Objective: To assess the inhibitory effect of this compound on MMP-9 activity in a biological sample (e.g., cell culture supernatant).

-

Materials: Cell culture supernatant from a high MMP-9 expressing cell line (e.g., HT-1080), SDS-PAGE gels containing gelatin, this compound, renaturing buffer, developing buffer.

-

Procedure: a. Treat cells with varying concentrations of the test compound and collect the conditioned media. b. Run the conditioned media on a gelatin-containing SDS-PAGE gel under non-reducing conditions. c. After electrophoresis, wash the gel with a renaturing buffer to remove SDS. d. Incubate the gel in a developing buffer to allow for gelatin degradation by MMPs. e. Stain the gel with Coomassie Brilliant Blue and then destain. f. Areas of gelatin degradation will appear as clear bands against a blue background. Quantify the band intensity to determine the inhibitory effect.

2.2.4. Signaling Pathway and Experimental Workflow

Caption: MMP-9 signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for validating this compound as an MMP-9 inhibitor.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutics. Based on the known activities of its close structural analog, this compound is hypothesized to target bacterial FabI and human MMP-9, suggesting its potential as an antibacterial, anti-inflammatory, and anticancer agent. The presence of the fluorine atom may enhance its potency and pharmacokinetic profile, making it a promising lead for further investigation.

The experimental protocols and workflows detailed in this guide provide a clear roadmap for the validation of these potential therapeutic targets. Future research should focus on synthesizing and testing this compound in the described in vitro and cell-based assays. Positive results from these initial studies would warrant progression to in vivo animal models to assess its efficacy and safety profile. Furthermore, broader screening against a panel of related enzymes and receptors could uncover additional therapeutic targets and expand the potential applications of this compound. Pharmacokinetic and toxicological studies will also be crucial for its development as a clinical candidate.

References

Z-2-Fluoro-3-(3-pyridyl)acrylic Acid: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential application of Z-2-Fluoro-3-(3-pyridyl)acrylic acid as a fragment in drug discovery. Due to the limited publicly available data on the specific biological activity of this compound, this guide is based on the general principles of fragment-based drug discovery (FBDD) and the known roles of its structural motifs in medicinal chemistry. The experimental protocols provided are illustrative examples of common FBDD practices.

Introduction to this compound as a Drug Fragment

This compound is a small molecule (fragment) with structural features that make it an attractive starting point for fragment-based drug discovery (FBDD). FBDD is a powerful methodology in modern drug discovery that begins with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and elaborated into more potent, drug-like molecules.

The key structural features of this compound include:

-

A Pyridine Ring: A common motif in medicinal chemistry, known to participate in hydrogen bonding and aromatic interactions with protein targets. It is frequently found in kinase inhibitors and other classes of drugs.

-

A Fluoroacrylic Acid Moiety: The fluorine atom can significantly influence the molecule's physicochemical properties, such as its acidity (pKa), lipophilicity, and metabolic stability. The acrylic acid group provides a handle for further chemical modification and can act as a hydrogen bond donor and acceptor.

-

Low Molecular Weight: With a molecular weight of 167.14 g/mol , it adheres to the "Rule of Three" often used for fragment selection, which suggests a molecular weight under 300 Da.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for designing effective screening and follow-up experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | [1][2] |

| Molecular Weight | 167.14 g/mol | [1][2] |

| CAS Number | 359435-42-0 | [1] |

| Appearance | Solid | [2] |

The presence of the fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, potentially influencing its binding interactions and solubility at physiological pH.

Potential Biological Targets and Screening Strategies

The structural motifs of this compound suggest several potential classes of biological targets. The pyridine ring is a well-known hinge-binding motif in kinases . The acrylic acid moiety could interact with targets that bind carboxylates, such as proteases or metalloenzymes . The conjugated system may also participate in π-stacking interactions.

A general workflow for a fragment screening campaign to identify targets for this molecule is depicted below.

Illustrative Experimental Protocols

The following are example protocols for key experiments in a fragment screening campaign.

Thermal Shift Assay (TSA) for Hit Identification

Objective: To identify if this compound binds to and stabilizes a target protein.

Materials:

-

Purified target protein (e.g., a kinase) at 2 µM in 100 mM HEPES pH 7.5, 150 mM NaCl.

-

This compound stock solution (10 mM in DMSO).

-

SYPRO Orange dye (5000x stock in DMSO).

-

96-well PCR plates.

-

Real-time PCR instrument.

Procedure:

-

Prepare a 2x protein/dye solution by mixing the protein stock with SYPRO Orange to a final dye concentration of 5x.

-

In a 96-well plate, add 10 µL of the 2x protein/dye solution to each well.

-

Add 10 µL of this compound at various concentrations (e.g., from 1 µM to 1 mM final concentration) to the wells. Include a DMSO control.

-

Seal the plate and centrifuge briefly.

-

Run a melt curve experiment on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

-

Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm in the presence of the fragment suggests binding.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the binding affinity (KD) of this compound to an immobilized target protein.

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified target protein.

-

This compound at various concentrations in running buffer (e.g., HBS-EP+).

Procedure:

-

Immobilize the target protein on a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

-

Inject the fragment solutions over the sensor chip surface at a constant flow rate and record the binding response in resonance units (RU).

-

After each injection, regenerate the sensor surface with a suitable regeneration solution.

-

Fit the equilibrium binding responses against the fragment concentration to a steady-state affinity model to determine the dissociation constant (KD).

Fragment Elaboration Strategies

Once a binding mode is confirmed, typically through X-ray crystallography or NMR, the fragment can be optimized to improve its potency and drug-like properties. The following diagram illustrates common fragment elaboration strategies.

References

Technical Guide: Spectroscopic Analysis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Z-2-Fluoro-3-(3-pyridyl)acrylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also presented. Due to the limited availability of published experimental data for this specific compound, this guide is based on established principles of spectroscopic analysis for structurally similar molecules.

Chemical Structure and Properties

-

IUPAC Name: (2Z)-2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid

-

CAS Number: 359435-42-0[1]

-

Molecular Formula: C₈H₆FNO₂[1]

-

Molecular Weight: 167.14 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~8.8 - 8.9 | d | 1H | Pyridyl H-2 |

| ~8.6 - 8.7 | dd | 1H | Pyridyl H-6 |

| ~8.1 - 8.2 | dt | 1H | Pyridyl H-4 |

| ~7.5 - 7.6 | dd | 1H | Pyridyl H-5 |

| ~7.0 - 7.2 | d | 1H | Vinylic H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d) | -COOH |

| ~150 - 155 (d) | C-F |

| ~150 - 152 | Pyridyl C-2 |

| ~148 - 150 | Pyridyl C-6 |

| ~135 - 137 | Pyridyl C-4 |

| ~130 - 132 | Pyridyl C-3 |

| ~123 - 125 | Pyridyl C-5 |

| ~115 - 120 (d) | Vinylic C |

Note: (d) indicates a doublet due to coupling with fluorine.

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 - 1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 - 1660 | Medium | C=C stretch (Alkene) |

| ~1570 - 1600 | Medium | C=N, C=C stretch (Pyridine) |

| ~1200 - 1300 | Strong | C-O stretch |

| ~1000 - 1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Ratio | Ion |

| 168.0458 | [M+H]⁺ |

| 150.0352 | [M+H - H₂O]⁺ |

| 122.0397 | [M+H - H₂O - CO]⁺ |

| 166.0301 | [M-H]⁻ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition (Direct Infusion):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a fluorinated heterocyclic compound of interest in chemical and pharmaceutical research. This document details its commercial availability, a plausible synthetic route, and an exploration of its potential, though currently undocumented, biological significance.

Commercial Availability

This compound (CAS Number: 359435-42-0) is available from several commercial suppliers. The table below summarizes the available quantitative data from a selection of these vendors. Please note that pricing and stock availability are often subject to change and may require a direct inquiry with the supplier.

| Supplier | Product Number | Purity | Pack Size | Price | Availability |

| Santa Cruz Biotechnology | sc-280088 | Inquire | Inquire | Inquire | Inquire |

| BLD Pharm | BD207869 | ≥98% | 1g, 5g, 25g | Inquire | Inquire |

| ENCO | F595850 | Inquire | Inquire | Inquire | Inquire |

| Moldb | M131201 | ≥98% | Inquire | Inquire | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆FNO₂[1][2][3] |

| Molecular Weight | 167.14 g/mol [1][2][3] |

| Appearance | Off-White Solid |

Synthesis Methodology

Plausible Experimental Protocol: Still-Gennari Olefination

This protocol is a well-established method for synthesizing Z-alkenes and is adapted here for the specific synthesis of this compound.

Materials:

-

Ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethyl)phosphono)acetate

-

3-Pyridinecarboxaldehyde

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonate Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethyl)phosphono)acetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.1 equivalents) in THF dropwise to the phosphonate solution.

-

Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate ylide.

-

-

Reaction with Aldehyde:

-

To the ylide solution, add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

-

Continue to stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of the product.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in a suitable solvent system (e.g., THF/water or ethanol/water).

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities, molecular targets, or signaling pathways associated with this compound. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. Derivatives of acrylic acid and pyridine are known to exhibit a wide range of biological activities. However, without specific experimental data, any discussion of the biological role of this particular compound would be speculative.

Logical Relationship Diagram for Investigating Biological Activity

For researchers interested in exploring the biological potential of this compound, a general workflow for screening and characterization is proposed below.

Caption: A general workflow for the biological evaluation of a novel compound.

This guide provides a foundational understanding of this compound based on currently available information. Further research is warranted to fully elucidate its synthetic optimization and biological potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the stereoselective synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid from pyridine-3-carboxaldehyde. The key transformation is a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the highly Z-selective formation of the fluoroalkene. This method is of significant interest in medicinal chemistry and drug development, as the introduction of a fluorine atom and the specific Z-geometry can profoundly influence the biological activity and pharmacokinetic properties of molecules.

Introduction

The synthesis of stereochemically defined fluoroalkenes is a crucial endeavor in modern organic chemistry, particularly in the development of novel therapeutic agents. The Z-isomer of 2-Fluoro-3-(3-pyridyl)acrylic acid is a valuable building block, incorporating both a fluorinated vinyl moiety and a pyridine ring, features commonly found in biologically active compounds. The standard Horner-Wadsworth-Emmons reaction typically yields the thermodynamically favored E-isomer. However, the Still-Gennari modification, employing a phosphonate reagent with electron-withdrawing groups, kinetically favors the formation of the Z-isomer, often with high selectivity.[1][2][3][4]

This document outlines a detailed experimental protocol for this synthesis, along with data on the expected stereoselectivity based on analogous reactions.

Key Reaction: Still-Gennari Olefination

The core of this synthesis is the Still-Gennari olefination, a powerful variant of the Horner-Wadsworth-Emmons reaction designed for Z-selectivity. The reaction proceeds through the nucleophilic attack of a phosphonate carbanion on an aldehyde, forming an oxaphosphetane intermediate. The use of phosphonates with electron-withdrawing substituents, such as bis(2,2,2-trifluoroethyl) esters, accelerates the elimination from the syn-oxaphosphetane intermediate, leading to the kinetic Z-alkene product.[3][5]

Caption: General workflow for the Still-Gennari synthesis.

Experimental Protocol

This protocol is based on established Still-Gennari olefination procedures for aromatic aldehydes.[1][6][7]

Materials:

-

Pyridine-3-carboxaldehyde

-

Ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Still-Gennari reagent)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M solution in toluene)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (1 M)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or inert atmosphere setup (Argon or Nitrogen)

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Flash chromatography setup

-

NMR spectrometer

-

Mass spectrometer

Part 1: Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate

Caption: Workflow for the synthesis of the intermediate ester.

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 18-crown-6 (1.2 mmol, 1.2 equiv).

-

Add anhydrous THF (10 mL) and stir until the 18-crown-6 is fully dissolved.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add KHMDS solution (0.5 M in toluene, 1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

-

In a separate dry flask, dissolve the Still-Gennari reagent, ethyl 2-fluoro-2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1.1 mmol, 1.1 equiv), in a small amount of anhydrous THF.

-

Add the phosphonate solution dropwise to the reaction mixture at -78 °C and stir for 30 minutes.

-

Dissolve pyridine-3-carboxaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) and add this solution dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl Z-2-fluoro-3-(3-pyridyl)acrylate.

Part 2: Hydrolysis to this compound

-

Dissolve the purified ethyl Z-2-fluoro-3-(3-pyridyl)acrylate (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes typical yields and Z:E selectivity for the Still-Gennari olefination of various aromatic aldehydes, which can be considered analogous to pyridine-3-carboxaldehyde.[3][7][8]

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

| Benzaldehyde | KHMDS / 18-crown-6 | THF | -78 | 88 | >99:1 |

| p-Tolualdehyde | KHMDS / 18-crown-6 | THF | -78 | 92 | >99:1 |

| p-Anisaldehyde | KHMDS / 18-crown-6 | THF | -78 | 95 | >99:1 |

| p-Nitrobenzaldehyde | KHMDS / 18-crown-6 | THF | -78 | 85 | >99:1 |

| 2-Naphthaldehyde | KHMDS / 18-crown-6 | THF | -78 | 90 | >99:1 |

| Furfural | KHMDS / 18-crown-6 | THF | -78 | 87 | 98:2 |

Note: This data is for the synthesis of the corresponding acrylic esters from non-fluorinated bis(2,2,2-trifluoroethyl) phosphonoacetate. The presence of the fluorine atom on the phosphonate may influence the yield and selectivity.

Characterization of this compound

-

Molecular Formula: C₈H₆FNO₂

-

Molecular Weight: 167.14 g/mol

-

Appearance: Expected to be a solid.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the pyridine ring protons and the vinylic proton. The coupling constant between the vinylic proton and the fluorine atom will be characteristic.

-

¹³C NMR: The spectrum will show signals for the eight carbon atoms, with the carbons attached to the fluorine and in the double bond showing characteristic shifts and C-F coupling.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Perspectives

This compound is a versatile building block for the synthesis of more complex molecules. The fluorinated acrylic acid moiety can participate in a variety of chemical transformations, including amide bond formation, esterification, and cycloaddition reactions. Its potential applications include:

-

Medicinal Chemistry: As a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, or other biologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, and the fluoroalkene can serve as a stable mimic of a peptide bond.

-

Materials Science: Incorporation into polymers or other materials to modify their electronic and physical properties.

The development of efficient and highly stereoselective methods for the synthesis of such fluorinated building blocks is crucial for advancing these fields. Further optimization of the reaction conditions for heteroaromatic aldehydes like pyridine-3-carboxaldehyde may lead to even higher yields and selectivities.

References

- 1. ETHYL [BIS(2,2,2-TRIFLUOROETHOXY)PHOSPHINYL]ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. ETHYL [BIS(2,2,2-TRIFLUOROETHOXY)PHOSPHINYL]ACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on a modified Knoevenagel condensation reaction, followed by ester hydrolysis.

Experimental Protocol

The synthesis is a two-step process:

-

Step 1: Knoevenagel Condensation - Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate.

-

Step 2: Hydrolysis - Conversion of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate to this compound.

Step 1: Synthesis of Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethyl 2-fluoroacetate

-

Piperidine (catalyst)

-

Acetic Acid (co-catalyst)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Sodium Bicarbonate solution (for washing)

-

Brine (for washing)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3-pyridinecarboxaldehyde (1.0 eq) and toluene.

-

Add ethyl 2-fluoroacetate (1.2 eq), followed by piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

-

Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate (from Step 1)

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (HCl) (for acidification)

-

Ethyl Acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

-

Cool the solution in an ice bath and add Lithium Hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Presentation

| Parameter | Step 1: Condensation | Step 2: Hydrolysis |

| Starting Material | 3-Pyridinecarboxaldehyde | Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate |

| Key Reagents | Ethyl 2-fluoroacetate, Piperidine, Acetic Acid | Lithium Hydroxide, Hydrochloric Acid |

| Solvent | Toluene | Tetrahydrofuran/Water |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4-8 hours (monitor by water collection) | 2-4 hours (monitor by TLC) |

| Product | Ethyl Z-2-Fluoro-3-(3-pyridyl)acrylate | This compound |

| Typical Yield | 75-85% | 85-95% |

| Purity (Typical) | >95% (after chromatography) | >98% (after filtration and drying) |

| Analytical Method | 1H NMR, 13C NMR, Mass Spectrometry | 1H NMR, 13C NMR, Mass Spectrometry, HPLC |

Experimental Workflow Diagram

Application Notes and Protocols for the Incorporation of Z-2-Fluoro-3-(3-pyridyl)acrylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unique structural motifs into peptides is a cornerstone of modern drug discovery. Z-2-Fluoro-3-(3-pyridyl)acrylic acid presents a novel building block for peptide modification, combining the advantageous properties of a fluorinated alpha,beta-unsaturated system with the hydrogen bonding and potential catalytic capabilities of a pyridine ring. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of peptides.[1][2] The pyridine moiety can act as a hydrogen bond acceptor or participate in catalytic triads, potentially modulating the biological activity and pharmacokinetic properties of the resulting peptide analogues.[3][4]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for the coupling of non-canonical and sterically hindered amino acids.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [5][6] |

| Molecular Weight | 167.14 g/mol | [5][6] |

| Appearance | Solid | [7] |

| CAS Number | 359435-42-0 | [5] |

Experimental Protocols

The following protocols are recommended for the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis Workflow